molecular formula C16H12Br2O B3264466 2-Buten-1-one, 1,3-bis(3-bromophenyl)- CAS No. 391897-60-2

2-Buten-1-one, 1,3-bis(3-bromophenyl)-

Cat. No.: B3264466
CAS No.: 391897-60-2
M. Wt: 380.07 g/mol
InChI Key: WADYUPAAONTAKU-DHZHZOJOSA-N
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Description

2-Buten-1-one, 1,3-bis(3-bromophenyl)- is a brominated aromatic ketone featuring two 3-bromophenyl substituents at the 1- and 3-positions of the α,β-unsaturated ketone backbone. Its structure combines electron-withdrawing bromine atoms with the conjugated enone system, rendering it reactive in cross-coupling and polymerization reactions. This compound is primarily utilized as a precursor in synthesizing cyclopentadienone-based monomers for conjugated polymers. For example, in the synthesis of tetraphenyl-substituted cyclopentadienones, it undergoes Sonogashira coupling with triisopropylsilyl (TIPS)-protected acetylenes to form advanced building blocks for polymer frameworks .

Properties

IUPAC Name

(E)-1,3-bis(3-bromophenyl)but-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Br2O/c1-11(12-4-2-6-14(17)9-12)8-16(19)13-5-3-7-15(18)10-13/h2-10H,1H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADYUPAAONTAKU-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC(=CC=C1)Br)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC(=CC=C1)Br)/C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Buten-1-one, 1,3-bis(3-bromophenyl)- typically involves the reaction of 3-bromobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and distillation.

Chemical Reactions Analysis

Types of Reactions

2-Buten-1-one, 1,3-bis(3-bromophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Buten-1-one, 1,3-bis(3-bromophenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Buten-1-one, 1,3-bis(3-bromophenyl)- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to biological effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

2-Buten-1-one,1-phenyl-, (2E)

  • Substituents : A single phenyl group at the 1-position, lacking bromine atoms.

1,3-Bis(3-fluorophenyl)acetone Derivatives

  • Substituents : Fluorine atoms replace bromine, altering electronic properties (less polarizable but highly electronegative).
  • Reactivity : Fluorine’s inductive effects may stabilize intermediates differently, favoring nucleophilic aromatic substitution over oxidative coupling.
  • Applications : Used in pharmaceuticals and agrochemicals due to fluorine’s metabolic stability, contrasting with the brominated analog’s role in materials science .

Physicochemical Properties

  • Brominated Analog: Higher molecular weight (due to bromine) and increased lipophilicity enhance solubility in nonpolar solvents, critical for polymer processing.
  • Non-Halogenated Analog: Lower thermal stability and reduced resistance to oxidative degradation, limiting its use in high-performance materials.

Mechanistic Insights

The bromine atoms in 1,3-bis(3-bromophenyl)-2-buten-1-one facilitate oxidative addition in palladium-catalyzed reactions, a step less efficient in non-halogenated analogs. This property is pivotal in forming carbon-carbon bonds during polymer synthesis .

Biological Activity

2-Buten-1-one, 1,3-bis(3-bromophenyl)-, also known as (E)-1,3-bis(3-bromophenyl)but-2-en-1-one, is an organic compound with the molecular formula C16H12Br2O. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of 2-Buten-1-one, 1,3-bis(3-bromophenyl)- features two bromophenyl groups attached to a butenone backbone. The positioning of bromine atoms at the 3-position of the phenyl rings plays a crucial role in its reactivity and biological interactions.

PropertyDetails
Molecular FormulaC16H12Br2O
IUPAC Name(E)-1,3-bis(3-bromophenyl)but-2-en-1-one
CAS Number391897-60-2

Antimicrobial Properties

Research indicates that 2-Buten-1-one, 1,3-bis(3-bromophenyl)- exhibits significant antimicrobial activity. The compound has been shown to disrupt microbial cell membranes, leading to cell death. Studies suggest that similar compounds within the thiazole derivative class have broad-spectrum antibacterial effects.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines. For example, it has shown promising results against breast cancer cells (MCF-7), with IC50 values indicating potent cytotoxic effects . The mechanism likely involves the induction of apoptosis and disruption of cell cycle progression.

The biological activity of 2-Buten-1-one, 1,3-bis(3-bromophenyl)- is attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity and disrupt cellular processes. The compound's solubility properties allow it to interact effectively within biological systems .

Study on Anticancer Activity

A study published in ResearchGate examined various derivatives of chalcones, including 2-Buten-1-one, 1,3-bis(3-bromophenyl)-. The results indicated that this compound exhibited significant antiproliferative effects on MCF-7 cells, with a reported IC50 value lower than many existing chemotherapeutic agents .

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial properties of brominated chalcones. The study found that compounds similar to 2-Buten-1-one showed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism was linked to membrane disruption and interference with metabolic pathways .

Similar Compounds

A comparison with structurally related compounds highlights the unique properties of 2-Buten-1-one:

Compound NameStructure TypeBiological Activity
2-Buten-1-one, 1,3-bis(4-bromophenyl)Similar structure with different bromine positionModerate anticancer activity
Chalcone derivativesVarious substitutionsBroad-spectrum antimicrobial

Q & A

Q. What synthetic routes are commonly employed for the preparation of 1,3-bis(3-bromophenyl)-2-buten-1-one, and how can reaction conditions be optimized for high yield?

Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation between 3-bromophenyl ketones and aldehydes. Key parameters include solvent selection (e.g., ethanol or THF), base choice (NaOH or KOH), and temperature control (60–80°C). Purification via column chromatography with silica gel and hexane/ethyl acetate gradients is critical to isolate the α,β-unsaturated ketone product. Monitoring reaction progress using TLC and ensuring anhydrous conditions minimizes side reactions .

Q. Which spectroscopic techniques are essential for characterizing 1,3-bis(3-bromophenyl)-2-buten-1-one, and what spectral features should researchers prioritize?

Methodological Answer:

  • NMR : 1H^1H NMR reveals olefinic proton coupling (δ ~6.5–7.5 ppm, J = 15–16 Hz for trans-configuration). 13C^{13}C NMR identifies carbonyl (C=O, δ ~190 ppm) and aromatic carbons.
  • IR : Strong absorption at ~1650–1680 cm1^{-1} confirms the conjugated ketone.
  • Mass Spectrometry : ESI-MS or HRMS validates molecular ion peaks (e.g., [M+H]+^+) and bromine isotope patterns. Cross-reference with crystallographic data ensures structural accuracy .

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

Methodological Answer: Single-crystal X-ray diffraction provides bond lengths (e.g., C=O ~1.22 Å, C-Br ~1.89 Å) and dihedral angles between aromatic rings. Use SHELXL for refinement, applying restraints for disordered atoms. ORTEP-3 visualizes thermal ellipsoids and validates stereochemistry. For example, crystallographic data confirms the trans-configuration of the α,β-unsaturated ketone moiety .

Advanced Research Questions

Q. How can researchers reconcile contradictory crystallographic data, such as discrepancies in bond lengths or thermal parameters?

Methodological Answer: Contradictions often arise from crystal packing effects or disorder. Use the following steps:

  • Compare multiple datasets (e.g., low-temperature vs. room-temperature structures).
  • Apply Hirshfeld surface analysis to identify intermolecular interactions influencing geometry.
  • Validate refinement models using R-factor convergence and residual electron density maps in SHELXL. For example, thermal motion in bromine atoms may require anisotropic displacement parameter (ADP) adjustments .

Q. What role do halogen bonds play in the crystal packing of 1,3-bis(3-bromophenyl)-2-buten-1-one, and how can these interactions be quantified?

Methodological Answer: Bromine atoms participate in Type-II halogen bonds (C-Br···O=C) with adjacent molecules. Measure interaction distances (typically 3.3–3.5 Å) and angles (θ ~160–170°) using Mercury software. Graph set analysis (as per Etter’s rules) classifies these motifs into discrete hydrogen-bonding patterns, which stabilize the supramolecular architecture .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing bromine substituents activate the aromatic rings for Suzuki-Miyaura coupling. DFT calculations (e.g., using Gaussian) can map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Experimental validation involves reacting with boronic acids under Pd catalysis, monitoring yields via HPLC .

Q. What computational methods are suitable for modeling the compound’s UV-Vis absorption properties?

Methodological Answer: Time-dependent DFT (TD-DFT) with a hybrid functional (e.g., B3LYP) and a basis set (6-311+G(d,p)) simulates electronic transitions. Solvent effects (e.g., using PCM for DMSO) refine λmax_{\text{max}} predictions. Compare results with experimental UV-Vis spectra (e.g., absorbance at ~300–350 nm for π→π* transitions) .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the compound’s thermal stability?

Methodological Answer: Perform thermogravimetric analysis (TGA) under inert atmosphere (N2_2) at 10°C/min. Compare decomposition onset temperatures with DSC data (melting points). Contradictions may arise from impurities; recrystallize samples and validate purity via 1H^1H NMR integration .

Q. Why do crystallographic studies report varying space groups for this compound, and how can this be resolved?

Methodological Answer: Polymorphism or solvent inclusion during crystallization can alter space groups (e.g., P1\overline{1} vs. C2/c). Conduct powder XRD on bulk samples to identify dominant phases. Use PLATON’s ADDSYM to check for missed symmetry elements in refinement .

Methodological Tools and Software

Q. Which software packages are critical for analyzing the compound’s crystallographic data?

Methodological Answer:

  • SHELX Suite : Refinement (SHELXL) and structure solution (SHELXD/SHELXE).
  • ORTEP-3 : Visualization of thermal ellipsoids and molecular geometry.
  • Mercury : Analysis of intermolecular interactions and packing diagrams.
  • Olex2 : Integration of refinement and visualization workflows .

Advanced Applications

Q. How can this compound serve as a precursor for photoactive materials?

Methodological Answer: The conjugated enone system enables applications in organic photovoltaics. Synthesize derivatives via Knoevenagel condensation with electron-deficient moieties (e.g., cyanoacetates). Characterize charge-transfer properties using cyclic voltammetry (HOMO/LUMO levels) and transient absorption spectroscopy .

Q. What strategies enhance the compound’s utility in metal-organic frameworks (MOFs)?

Methodological Answer: Functionalize the ketone group with hydrazine to form Schiff base ligands. Coordinate with transition metals (e.g., Cu2+^{2+}) and analyze MOF porosity via BET surface area measurements. Single-crystal XRD confirms framework topology .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Buten-1-one, 1,3-bis(3-bromophenyl)-
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2-Buten-1-one, 1,3-bis(3-bromophenyl)-

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